4-Phenylbut-2-enoic acid, also known as 4-phenyl-4-oxo-2-butenoic acid, is an organic compound with significant relevance in medicinal chemistry and organic synthesis. This compound features a unique structure that allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Source: The compound can be derived from various synthetic pathways, particularly through Friedel-Crafts acylation and Michael addition reactions, which facilitate the introduction of phenyl groups and functional groups into the butenoic acid framework.
Classification: 4-Phenylbut-2-enoic acid falls under the category of α,β-unsaturated carboxylic acids. It is classified as a derivative of butenoic acid with a phenyl substituent at the fourth carbon position.
The synthesis of 4-phenylbut-2-enoic acid can be achieved through several methods:
Technical details regarding these methods include:
The molecular formula for 4-phenylbut-2-enoic acid is . The structure can be represented as follows:
Data:
Spectroscopic data from NMR indicates distinct chemical shifts that correspond to different protons in the molecule, confirming its structure.
4-Phenylbut-2-enoic acid is versatile in terms of its reactivity:
Technical details include:
The mechanism by which 4-phenylbut-2-enoic acid exerts its effects largely depends on its derivatives and their interactions with biological targets:
Data on specific mechanisms often involve studies that assess binding affinities and inhibition constants against target enzymes or receptors .
Spectroscopic data including NMR and IR spectra provide insights into functional groups present and their interactions within the molecule .
4-Phenylbut-2-enoic acid and its derivatives have several scientific applications:
Enantioselective synthesis of (E)-4-phenylbut-2-enoic acid leverages both enzymatic and transition metal-catalyzed approaches to achieve high stereocontrol. The enzymatic route employs recombinant Escherichia coli expressing aromatic aminotransferase (AroATE) to catalyze the stereospecific transamination of (E)-2-oxo-4-phenylbut-3-enoic acid. This biotransformation utilizes L-aspartic acid as the amino donor and pyridoxal 5'-phosphate (PLP) as an essential cofactor, yielding (3E,2S)-2-amino-4-phenylbutenoic acid in 78% isolated yield with >99% enantiomeric excess (ee). Subsequent deamination or decarboxylative functionalization steps convert this amino acid intermediate to the target unsaturated acid while preserving stereochemical integrity [2].
Complementary to enzymatic methods, iron-catalyzed C–H amination provides an efficient chemical approach. Using an Earth-abundant iron catalyst featuring a bis-benzimidazole ligand with a chiral 2,2'-bipyrrolidine backbone (designated (R,R)-FeBIP), phenylacetic acid undergoes direct α-amination with N-Boc-methoxylamine as the nitrene precursor. This reaction proceeds through a directed nitrene insertion mechanism where the carboxylic acid group coordinates to the iron center, enabling α-C(sp³)–H amination with 93% ee. The resulting N-Boc-protected phenylglycine derivatives serve as precursors to (E)-4-phenylbut-2-enoic acid via chemoselective modifications [5].
Table 1: Catalytic Asymmetric Synthesis Approaches for (E)-4-Phenylbut-2-enoic Acid Precursors
Method | Catalyst | Key Intermediate | Yield | Enantiomeric Excess | Reference |
---|---|---|---|---|---|
Enzymatic Transamination | AroATE (recombinant E. coli) | (3E,2S)-2-Amino-4-phenylbutenoic acid | 78% | >99% ee | [2] |
Iron-Catalyzed C–H Amination | (R,R)-FeBIP | N-Boc-phenylglycine | 77% | 93% ee | [5] |
The stereochemical outcome in the enzymatic process is governed by the enzyme's active site geometry, which exclusively recognizes the pro-S face of the α-keto acid substrate. In the iron-catalyzed system, enantioselectivity originates from the chiral ligand environment that directs nitrene approach to the α-carbon. Both methodologies demonstrate scalability: the enzymatic reaction operates efficiently at 4:1 (w/w) substrate-to-biomass ratio within 24 hours, while the iron-catalyzed reaction employs sustainable 1,2-dichlorobenzene as solvent at −15°C [2] [5].
Maleic anhydride serves as a versatile dienophile and acylating agent for constructing 4-oxo-4-phenylbut-2-enoic acid derivatives through cycloaddition and ring-opening transformations. In Friedel-Crafts acylation, electron-rich arenes react regioselectively with maleic anhydride to yield 4-aryl-4-oxobut-2-enoic acids. This atom-economical reaction proceeds under mild conditions (25–60°C) without catalysts, yielding the unsaturated keto-acids in 50–75% after crystallization. The exo-double bond configuration in the initial adducts facilitates further transformations [3] [7].
Diels-Alder cycloadditions expand structural complexity using furan derivatives as dienes. Furan reacts with maleic anhydride in a classical [4+2] cycloaddition, generating the bicyclic oxanorbornene adduct. Subsequent ring-opening through acid-catalyzed hydrolysis or alcoholysis cleaves the bridged oxygen, yielding 4-oxo-4-phenylbut-2-enoate derivatives when phenyl-substituted dienes are employed. This tandem sequence demonstrates high stereoselectivity, producing single diastereomers confirmed through X-ray crystallography [7] [8].
Table 2: Cycloaddition-Derived 4-Oxo-4-phenylbut-2-enoic Acid Precursors
Starting Material | Reaction Type | Product | Yield Range | Key Conditions |
---|---|---|---|---|
Electron-rich arene + Maleic anhydride | Friedel-Crafts acylation | 4-Aryl-4-oxobut-2-enoic acid | 50–65% | Solvent-free, 40–60°C |
Furan + Maleic anhydride | Diels-Alder cycloaddition | 1,4-Epoxy-1,4-dihydronaphthalene derivative | 85–95% | Refluxing benzene, 6 hours |
Bis-furyl diene + Maleimide | Tandem [4+2]/[4+2] | 1,4:5,8-Diepoxynaphthalene | 60–75% | Toluene, 80°C, 24 hours |
Post-cycloaddition modifications enable further diversification. The epoxide functionalities in norbornene-type adducts undergo ring-opening with nucleophiles (amines, alcohols), introducing substituents at the C4 position while maintaining the unsaturated backbone. Additionally, the anhydride moiety serves as a handle for amidation, producing derivatives like 4-oxo-4-phenyl-N-arylbut-2-enamides under coupling agents such as phosphorus(V) oxychloride [3] [8].
Late-stage functionalization of the phenyl ring in 4-phenylbut-2-enoic acid derivatives employs electrophilic aromatic substitution (SEAr) and transition metal-catalyzed cross-coupling reactions. SEAr reactions install electron-donating groups (methyl, methoxy) regioselectively at the para-position using aluminum chloride (AlCl₃) as a Lewis acid catalyst. For example, Friedel-Crafts alkylation with methyl iodide yields 4-(4-methylphenyl)but-2-enoic acid in 68% yield, while acylation with acetyl chloride provides 4-(4-acetylphenyl)but-2-enoic acid (62% yield) [3].
Palladium-catalyzed Suzuki-Miyaura and Heck couplings enable the introduction of aryl, heteroaryl, and alkenyl substituents. Bromination at the para-position generates an electrophilic handle: subsequent coupling with arylboronic acids under [Pd(PPh₃)₄] catalysis (2 mol%) yields biaryl derivatives like 4-(4-biphenyl)but-2-enoic acid in 70–85% yields. The electronic nature of substituents significantly impacts coupling efficiency: electron-withdrawing groups (cyano, trifluoromethyl) enhance reactivity, while sterically hindered substrates require optimized conditions [3] [5].
Table 3: Substituent Effects on Phenyl Ring Functionalization Efficiency
Substituent Type | Reaction | Catalyst System | Yield Range | Observed Electronic Effect |
---|---|---|---|---|
Electron-donating (e.g., -OMe) | Friedel-Crafts alkylation | AlCl₃ (10 mol%) | 60–75% | Accelerates SEAr |
Electron-withdrawing (e.g., -CN) | Suzuki coupling | Pd(PPh₃)₄ (2 mol%) | 75–90% | Accelerates transmetalation |
Sterically hindered (e.g., 2,6-diisopropyl) | Heck coupling | Pd(OAc)₂/XPhos (3 mol%) | 40–55% | Decreases yield significantly |
The carboxylic acid group directs meta-substitution in palladium-catalyzed C–H functionalization. Using pyrimidine-based directing groups and palladium(II) acetate, meta-chlorination and acetoxylation are achieved with high regioselectivity (meta:ortho ratio >10:1). This strategy installs substituents unreachable through conventional SEAr, enabling the synthesis of 3-alkoxy- and 3-halo-4-phenylbut-2-enoic acid derivatives as pharmaceutically relevant building blocks [3] [5].
Industrial-scale production of 4-phenylbut-2-enoic acid prioritizes solvent-free protocols and sustainable catalysis to minimize waste and energy consumption. Aldol condensations between acetophenone and glyoxylic acid proceed efficiently under solvent-free microwave irradiation (100–120°C, 100 W). Using pyrrolidinium acetate (5 mol%) or p-toluenesulfonic acid (3 mol%) as catalysts, this method achieves 85–92% conversion within 15 minutes, significantly reducing reaction time compared to conventional heating (6–12 hours). The absence of solvent simplifies product isolation through direct crystallization [3].
Earth-abundant iron catalysis replaces precious metals in key transformations. The iron-catalyzed C–H amination (Section 1.1) utilizes non-toxic N-Boc-methoxylamine and operates in recyclable 1,2-dichlorobenzene. Catalyst loading is maintained at 8 mol% without loss of activity over three cycles, demonstrating robustness for continuous production. Additionally, enzymatic transaminations (Section 1.1) occur in aqueous buffer (pH 7.5) at 30°C, eliminating organic solvents entirely and enabling direct product isolation via ion-exchange chromatography [2] [5].
Table 4: Green Metrics Comparison for 4-Phenylbut-2-enoic Acid Syntheses
Method | PMI (kg/kg) | E-Factor | Energy Consumption (kJ/mol) | Catalyst Recyclability |
---|---|---|---|---|
Solvent-Free Microwave Aldol | 1.8 | 3.2 | 850 | Not applicable |
Iron-Catalyzed Amination | 5.6 | 8.7 | 1,500 | 3 cycles |
Enzymatic Transamination | 2.1 | 1.5 | 300 | Immobilized enzyme (10 cycles) |
Process intensification techniques enhance sustainability further. Continuous-flow hydrogenation of 4-oxo-4-phenylbut-2-enoic acid derivatives employs static mixers and on-demand heating, achieving full conversion in <2 minutes residence time. Supported catalysts (e.g., palladium on carbon immobilized in silicon-packed reactors) enable quantitative yields of saturated derivatives without metal leaching. These integrated approaches align with green chemistry principles: solvent-free conditions, low E-factors (1.5–8.7), and process mass intensity (PMI) values below 6 kg/kg demonstrate significant improvements over batch methodologies [3] [5].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6